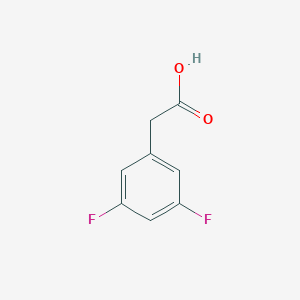

3,5-Difluorophenylacetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3,5-difluorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O2/c9-6-1-5(3-8(11)12)2-7(10)4-6/h1-2,4H,3H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGGNSAVLXJKCNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40146996 | |

| Record name | 3,5-Difluorophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40146996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105184-38-1 | |

| Record name | 3,5-Difluorophenylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105184381 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Difluorophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40146996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Difluorophenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,5-Difluorophenylacetic Acid: Properties, Synthesis, and Applications in Drug Development

Introduction

3,5-Difluorophenylacetic acid is a fluorinated aromatic compound that has emerged as a critical building block in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1][2] The strategic incorporation of fluorine atoms onto the phenyl ring imparts unique physicochemical properties to the molecule, influencing its reactivity, metabolic stability, and biological activity.[3] This guide provides a comprehensive technical overview of this compound, detailing its physical and chemical properties, providing step-by-step experimental protocols for their determination, outlining a synthetic route, and exploring its applications in drug discovery and development.

Physicochemical Properties

The distinct properties of this compound are fundamental to its utility in chemical synthesis. The two fluorine atoms on the phenyl ring exert strong electron-withdrawing effects, which significantly influence the acidity of the carboxylic acid group and the reactivity of the aromatic ring.

Core Physical and Chemical Data

| Property | Value | Source(s) |

| CAS Number | 105184-38-1 | [4][5][6][7][8] |

| Molecular Formula | C₈H₆F₂O₂ | [3][4][5][6][8][9] |

| Molecular Weight | 172.13 g/mol | [3][4][6][8][9] |

| Appearance | White to light yellow crystalline powder | [3][4][9] |

| Melting Point | 67-81 °C | [3][4][8] |

| Boiling Point | ~219 °C (rough estimate) | [4] |

| Solubility | Soluble in methanol | [4] |

| pKa | 3.90 ± 0.10 (Predicted) | [4] |

| Storage | Store at room temperature in a dry, sealed container | [4][7][10] |

Spectroscopic Profile

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are critical for confirming the molecular structure. The fluorine atoms will cause characteristic splitting patterns in the spectra of adjacent protons and carbons.

-

Infrared (IR) Spectroscopy : The IR spectrum will show characteristic absorption bands for the carboxylic acid O-H and C=O stretching, as well as C-F and aromatic C-H and C=C stretching.

-

Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound. The fragmentation pattern can provide further structural information.

Experimental Protocols

The following sections detail generalized, yet robust, methodologies for the characterization of this compound. These protocols are designed to be self-validating and are based on established analytical principles.

Determination of Melting Point

A precise melting point is a key indicator of purity.

Methodology:

-

Ensure the this compound sample is thoroughly dried to remove any residual solvent.

-

Pack a small amount of the crystalline powder into a capillary tube, ensuring a column height of 2-3 mm.

-

Place the capillary tube in a calibrated melting point apparatus.

-

Heat the sample at a rate of 10-15 °C per minute initially.

-

As the expected melting range (67-81 °C) is approached, reduce the heating rate to 1-2 °C per minute to ensure accurate determination.

-

Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point. A narrow range is indicative of high purity.

Acid Dissociation Constant (pKa) Determination via Potentiometric Titration

The pKa value is a measure of the acidity of the carboxylic acid group.

Methodology:

-

Preparation of Analyte Solution : Accurately weigh approximately 100 mg of this compound and dissolve it in a suitable solvent mixture, such as 50:50 ethanol:water, to a final volume of 50 mL.

-

Titration Setup : Calibrate a pH meter with standard buffer solutions (pH 4.00, 7.00, and 10.00). Place the dissolved sample in a beaker with a magnetic stirrer and immerse the pH electrode.

-

Titration : Titrate the solution with a standardized solution of a strong base, such as 0.1 M NaOH, adding small increments (e.g., 0.1 mL) of the titrant at a time.

-

Data Collection : Record the pH of the solution after each addition of titrant. Continue the titration well past the equivalence point.

-

Data Analysis : Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (the point at which half of the acid has been neutralized).

Caption: Workflow for pKa determination by potentiometric titration.

Synthesis and Reactivity

This compound is a valuable synthetic intermediate due to the reactivity of both its carboxylic acid and difluorophenyl moieties.[1] A representative synthesis is described in the literature.[11]

Illustrative Synthetic Pathway

A two-step synthesis starting from 2,3-difluoroaniline is outlined below.[11]

Caption: A synthetic route to this compound.

Step 1: Diazotization and Addition In this step, 2,3-difluoroaniline is converted to a diazonium salt, which then undergoes an addition reaction with vinylidene chloride, catalyzed by a copper salt, to form 1-(2,2,2-trichloroethyl)-3,5-difluorobenzene.[11]

Step 2: Hydrolysis The trichloroethyl intermediate is then hydrolyzed under acidic conditions to yield the final product, this compound.[11]

The carboxylic acid group of this compound can undergo typical reactions such as esterification and amidation, allowing for its incorporation into larger, more complex molecules.[1]

Applications in Research and Drug Development

The unique properties conferred by the difluorinated phenyl ring make this compound a highly sought-after intermediate in several areas of research and development.

-

Pharmaceutical Development : It serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting inflammatory diseases.[3] The fluorine substitutions can enhance biological activity, selectivity, metabolic stability, and bioavailability.[3] It is also used in the synthesis of compounds for studying the inhibition of penicillin biosynthetic enzymes and for preparing sorafenib derivatives with cytotoxic activities.[4]

-

Agrochemicals : This compound is utilized in the formulation of more effective and environmentally friendly herbicides and fungicides.[3]

-

Material Science : The fluorinated structure can impart desirable properties such as increased durability and chemical resistance to polymers and coatings.[3]

-

Biochemical Research : It is used in studies related to enzyme inhibition and receptor binding to elucidate biological mechanisms.[3]

Safety and Handling

Proper handling of this compound is crucial to ensure laboratory safety.

-

GHS Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[6][7][8]

-

Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6][8][12]

Always consult the Safety Data Sheet (SDS) for complete safety and handling information before working with this compound.

Conclusion

This compound is a versatile and valuable building block in organic synthesis. Its unique combination of a reactive carboxylic acid group and an electronically modified difluorophenyl ring provides chemists with a powerful tool for the synthesis of novel compounds with enhanced properties. A thorough understanding of its physical and chemical characteristics, as detailed in this guide, is essential for its effective application in pharmaceutical, agrochemical, and materials science research.

References

- Chemical Properties of this compound (CAS 105184-38-1) - Cheméo. [Link]

- A kind of preparation method of fluoro phenylacetic acid - Google P

- This compound | C8H6F2O2 | CID 145424 - PubChem. [Link]

- This compound: A Versatile Building Block in Organic Synthesis. [Link]

- This compound Market Set to Grow at an Impressive CAGR of 5.9% Through 2035 | USD 500 Million. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound Market Set to Grow at an Impressive CAGR of 5.9% Through 2035 | USD 500 Million - Industry Today [industrytoday.co.uk]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound CAS#: 105184-38-1 [m.chemicalbook.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. This compound | C8H6F2O2 | CID 145424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 105184-38-1 [sigmaaldrich.com]

- 8. jk-sci.com [jk-sci.com]

- 9. This compound | CymitQuimica [cymitquimica.com]

- 10. This compound | 105184-38-1 | TCI AMERICA [tcichemicals.com]

- 11. CN106928044A - A kind of preparation method of fluoro phenylacetic acid - Google Patents [patents.google.com]

- 12. chemicalbook.com [chemicalbook.com]

3,5-Difluorophenylacetic acid molecular weight and formula

An In-Depth Technical Guide to 3,5-Difluorophenylacetic Acid: A Core Moiety in Modern Chemistry

Introduction: Beyond a Simple Building Block

To the experienced researcher, this compound (3,5-DFPAA) is far more than a catalog chemical. It represents a strategic tool in molecular design, particularly within pharmaceutical and agrochemical development. The deliberate placement of two fluorine atoms on the phenyl ring is not a trivial substitution; it is a carefully considered modification that profoundly alters the molecule's electronic properties, metabolic stability, and binding interactions. This guide moves beyond rudimentary data to explore the causality behind 3,5-DFPAA's utility, providing the field-proven insights necessary for its effective application in complex synthetic campaigns. As a versatile intermediate, its significance is rooted in the unique combination of a reactive carboxylic acid handle and a robust, electronically tuned aromatic core.[1]

Core Chemical Identity and Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of all subsequent experimental design. These parameters govern everything from solvent selection and reaction conditions to purification strategies and formulation.

The molecular formula of this compound is C₈H₆F₂O₂.[2][3][4][5][6][7][8] Its molecular weight is approximately 172.13 g/mol .[2][3][5][6][7]

Molecular Structure

The structure features a phenylacetic acid backbone with two fluorine atoms positioned at the meta positions of the phenyl ring. This specific arrangement is critical to its function.

Caption: Chemical Structure of this compound.

Physicochemical Data Summary

The following table summarizes the key quantitative properties of 3,5-DFPAA, which are essential for laboratory handling, reaction setup, and analytical method development.

| Property | Value | Source(s) |

| CAS Number | 105184-38-1 | [2][3][4][9] |

| Molecular Formula | C₈H₆F₂O₂ | [2][3][4][5] |

| Molecular Weight | 172.13 g/mol | [2][3][5] |

| Appearance | White to light yellow crystalline powder | [2][3][9] |

| Melting Point | 67 - 81 °C | [2][3][4][6] |

| Boiling Point | ~245 °C at 760 mmHg | [4] |

| Solubility | Soluble in Methanol | [4] |

| pKa (Predicted) | 3.90 ± 0.10 | [4] |

| Density | ~1.373 g/cm³ | [4] |

Synthesis and Manufacturing Insights

The reliable synthesis of 3,5-DFPAA is crucial for its availability as a research and manufacturing intermediate. A common industrial approach involves the hydrolysis of a halogenated precursor. Understanding this process provides insight into potential impurities and the rationale for specific purification steps.

Representative Synthetic Workflow

The following diagram illustrates a typical hydrolytic route for the preparation of 3,5-DFPAA. This multi-step process is designed for scalability and high purity of the final product.

Caption: Industrial synthesis workflow for 3,5-DFPAA.

Experimental Protocol: Hydrolysis of 1-(2,2,2-trichloroethyl)-3,5-difluorobenzene

This protocol is adapted from established industrial methods and provides a robust pathway to high-purity 3,5-DFPAA.[10]

Self-Validation and Causality: Each step is designed for process control. The slow, dropwise addition into heated acid ensures the hydrolysis reaction is controlled and avoids dangerous exotherms. Quenching in ice water rapidly halts the reaction and precipitates the less soluble organic acid, separating it from the aqueous acid. The final recrystallization is a critical self-validating step; obtaining a crystalline solid within the expected melting point range confirms the removal of soluble impurities.

-

Vessel Preparation: To a 2 L three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 600 g of a 17% (w/w) aqueous sulfuric acid solution.

-

Heating: Begin stirring and heat the sulfuric acid solution to an internal temperature of 80-95 °C.

-

Rationale: This temperature range provides sufficient thermal energy to drive the hydrolysis of the trichloromethyl group without causing significant degradation of the product.

-

-

Reactant Addition: Prepare a solution of 300 g of 1-(2,2,2-trichloroethyl)-3,5-difluorobenzene in 100 g of toluene. Add this solution dropwise to the heated acid over a period of 1-2 hours.

-

Rationale: Toluene acts as a co-solvent. The slow addition is critical to manage the reaction rate and heat output.

-

-

Reaction: Upon completion of the addition, maintain the reaction mixture at 80-95 °C with vigorous stirring for 8 hours to ensure the reaction proceeds to completion.

-

Quenching and Precipitation: Cool the reaction vessel to room temperature. In a separate, larger vessel, prepare a stirred slurry of ice and water. Slowly and carefully add the reaction mixture to the ice water.

-

Rationale: This step quenches the reaction and precipitates the crude 3,5-DFPAA, which has low solubility in cold water.

-

-

Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7) to remove residual acid.

-

Drying: Dry the crude product in a vacuum oven at 50-60 °C until a constant weight is achieved.

-

Purification: Recrystallize the dried crude solid from toluene to yield pure this compound (typical yield: ~168 g). Purity should be verified by HPLC (>99%).

Applications & The Role of Fluorine

The utility of 3,5-DFPAA stems directly from the influence of its fluorine substituents. As the most electronegative element, fluorine's presence on the phenyl ring creates a powerful dipole, withdrawing electron density. This has profound, predictable effects that are exploited in drug and agrochemical design.

The "Fluorine Effect" in Molecular Design

Caption: Logical relationships of 3,5-DFPAA in molecular design.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Placing fluorine atoms at the 3 and 5 positions physically blocks sites that are otherwise susceptible to metabolic oxidation by cytochrome P450 enzymes. This increases the compound's half-life in vivo, a highly desirable trait for pharmaceuticals.[2]

-

Enhanced Binding Affinity: The electron-withdrawing nature of fluorine can alter the acidity (pKa) of the carboxylic acid group and modify the electronic landscape of the entire molecule. This can lead to more potent and selective binding to target proteins, such as enzymes or receptors.[2]

-

Improved Bioavailability: Fluorination often increases a molecule's lipophilicity, which can enhance its ability to cross biological membranes, improving absorption and distribution throughout the body.[2]

Key Application Areas

-

Pharmaceutical Development: 3,5-DFPAA is a key intermediate in the synthesis of pharmaceuticals, particularly those targeting inflammatory diseases.[2] It has been utilized in the synthesis of sorafenib derivatives and in studies of penicillin biosynthetic enzyme inhibition.[4][6] The growing demand for novel drugs for cancer, viral infections, and CNS disorders continues to drive its use.[11]

-

Agrochemicals: In agriculture, it serves as an intermediate for next-generation herbicides, fungicides, and pesticides.[2][11] The enhanced stability and targeted action imparted by the difluoro-moiety can lead to more effective and potentially more environmentally benign crop protection agents.[2]

Analytical Characterization

Confirming the identity and purity of 3,5-DFPAA is achieved through standard spectroscopic techniques. Researchers should expect to see characteristic signals in NMR, IR, and mass spectrometry.

-

Nuclear Magnetic Resonance (NMR): ¹³C NMR is a powerful tool for confirming the carbon skeleton. Full spectral data is available in public databases for comparison.[5][12]

-

Mass Spectrometry (MS): GC-MS analysis will show a molecular ion peak corresponding to the molecular weight (m/z = 172) and characteristic fragmentation patterns.[5]

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong carbonyl (C=O) stretch from the carboxylic acid and C-F bond stretches.[5]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of 3,5-DFPAA is essential for user safety.

-

Hazard Identification: The compound is classified as an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5][9]

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses or goggles, and a lab coat. Handle only in a well-ventilated area or a chemical fume hood.[13][14]

-

First Aid:

-

Storage: Store in a dry, well-ventilated place with the container tightly sealed. Recommended storage is at room temperature.[4][9]

References

- This compound. LookChem. [Link]

- This compound | C8H6F2O2 | CID 145424.

- A kind of preparation method of fluoro phenylacetic acid. CN106928044A.

- This compound: A Versatile Building Block in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- This compound Market Set to Grow at an Impressive CAGR of 5.9% Through 2035 | USD 500 Million. LinkedIn. [Link]

- (3,5-Difluorophenyl)acetic acid - SpectraBase. Wiley Science Solutions. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 105184-38-1 | TCI AMERICA [tcichemicals.com]

- 4. lookchem.com [lookchem.com]

- 5. This compound | C8H6F2O2 | CID 145424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound CAS#: 105184-38-1 [m.chemicalbook.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. This compound | 105184-38-1 [sigmaaldrich.com]

- 10. CN106928044A - A kind of preparation method of fluoro phenylacetic acid - Google Patents [patents.google.com]

- 11. This compound Market Set to Grow at an Impressive CAGR of 5.9% Through 2035 | USD 500 Million - Industry Today [industrytoday.co.uk]

- 12. spectrabase.com [spectrabase.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Solubility of 3,5-Difluorophenylacetic Acid in Organic Solvents

This guide provides a comprehensive technical overview of the solubility of 3,5-difluorophenylacetic acid, a key intermediate in the pharmaceutical and agrochemical industries.[1] It is intended for researchers, scientists, and drug development professionals, offering in-depth theoretical insights, practical experimental protocols, and a framework for understanding and predicting solubility behavior.

Introduction: The Significance of this compound

This compound (C₈H₆F₂O₂) is a white to light yellow crystalline solid with a molecular weight of approximately 172.13 g/mol .[2][3][4][5][6] Its structure, featuring a phenyl ring substituted with two fluorine atoms and an acetic acid moiety, imparts unique physicochemical properties that are highly valuable in organic synthesis. The fluorine substituents can enhance metabolic stability and bioavailability in drug candidates, making this compound a crucial building block in the development of novel therapeutics and advanced agrochemicals.[1] A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation development.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility.

| Property | Value | Source |

| Molecular Formula | C₈H₆F₂O₂ | [2][3][4][5][6] |

| Molecular Weight | ~172.13 g/mol | [2][3][4][5][6] |

| Melting Point | 67-81 °C | [1] |

| Appearance | White to light yellow crystalline powder | [1][7] |

| pKa (Predicted) | ~3.90 | [7] |

Theoretical Framework for Solubility

The solubility of a solid in a liquid is a thermodynamic equilibrium process governed by the principle that the chemical potential of the solid is equal to the chemical potential of the dissolved solute. This equilibrium is influenced by several factors, including the intermolecular forces between the solute and solvent molecules, the temperature, and the pressure.

The "Like Dissolves Like" Principle and Polarity

The adage "like dissolves like" is a useful heuristic in predicting solubility. This principle is rooted in the polarity of the solute and solvent molecules. Polar solvents tend to dissolve polar solutes, and nonpolar solvents tend to dissolve nonpolar solutes. This compound possesses both polar and nonpolar characteristics. The carboxylic acid group is highly polar and capable of acting as both a hydrogen bond donor and acceptor. The phenyl ring, while generally nonpolar, has its electron density modified by the two electron-withdrawing fluorine atoms.

The Critical Role of Hydrogen Bonding

Hydrogen bonding is a particularly strong type of dipole-dipole interaction that significantly influences the solubility of carboxylic acids.[2][8] In the solid state, carboxylic acid molecules often form hydrogen-bonded dimers. For dissolution to occur, the energy input must be sufficient to overcome the lattice energy of the solid, which includes breaking these strong intermolecular hydrogen bonds.

A solvent's ability to form hydrogen bonds with this compound is a key determinant of solubility. Solvents that are hydrogen bond donors and/or acceptors can effectively solvate the carboxylic acid group, facilitating its dissolution.

Expected Solubility Trends in Common Organic Solvents

Based on these considerations, the following table presents hypothetical solubility data for this compound to illustrate the expected trends.

| Solvent | Solvent Type | Expected Solubility Trend | Rationale |

| Methanol | Polar Protic | High | Can act as a hydrogen bond donor and acceptor, effectively solvating the carboxylic acid group. |

| Ethanol | Polar Protic | High | Similar to methanol, with slightly lower polarity. |

| Acetone | Polar Aprotic | Moderate to High | A good hydrogen bond acceptor, can interact favorably with the carboxylic acid proton. |

| Ethyl Acetate | Polar Aprotic | Moderate | A hydrogen bond acceptor, but less polar than acetone. |

| Dichloromethane | Polar Aprotic | Low to Moderate | Can engage in dipole-dipole interactions, but lacks hydrogen bonding capability. |

| Toluene | Nonpolar | Low | Primarily van der Waals interactions, which are less effective at solvating the polar carboxylic acid group. |

| Hexane | Nonpolar | Very Low | Only weak van der Waals forces, making it a poor solvent for this compound. |

Experimental Determination of Solubility: A Step-by-Step Protocol

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[1] This protocol provides a detailed, self-validating methodology for accurately measuring the solubility of this compound.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

-

Volumetric flasks and pipettes

Experimental Workflow Diagram

Caption: Workflow for determining equilibrium solubility using the shake-flask method.

Detailed Protocol

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials. The excess is crucial to ensure that the solution reaches saturation.

-

Pipette a precise volume of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath. The temperature should be controlled and recorded.

-

Agitate the samples for a sufficient period to ensure equilibrium is reached. A typical duration is 24 to 48 hours. It is advisable to take samples at different time points (e.g., 24, 36, and 48 hours) to confirm that the concentration is no longer changing, thus verifying equilibrium.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand at the experimental temperature for a short period to allow for initial settling of the undissolved solid.

-

Centrifuge the vials at a high speed to pellet the remaining solid.

-

Carefully withdraw the supernatant using a syringe and filter it through a chemically inert syringe filter (e.g., PTFE) to remove any remaining solid particles. This step is critical to avoid artificially high solubility readings.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by analyzing the standard solutions using a validated HPLC method.

-

Dilute the filtered sample solution as necessary to fall within the linear range of the calibration curve.

-

Analyze the diluted sample solution by HPLC and determine its concentration from the calibration curve.

-

Calculate the original solubility, taking into account the dilution factor.

-

Conclusion

This guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. While specific quantitative data remains elusive in publicly available literature, the theoretical principles and predictive trends discussed herein, coupled with the detailed experimental protocol, empower researchers to systematically investigate and apply the solubility characteristics of this important chemical intermediate. A thorough and well-executed solubility study, as outlined, is a critical step in the successful development of processes and products that utilize this compound.

References

- Chemistry LibreTexts. (2021, July 31). 18.2: Physical Properties of Carboxylic Acids. [Link]

- Pass My Exams.

- Gracin, S., & Rasmuson, Å. C. (2002). Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents.

- PubChem. Phenylacetic acid. [Link]

- J&K Scientific. This compound, 99% | 105184-38-1. [Link]

- Solubility of Things. Phenylacetic acid. [Link]

- PubChem. This compound. [Link]

Sources

- 1. Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms [ouci.dntb.gov.ua]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Solubility Prediction of Active Pharmaceutical Compounds with the UNIFAC Model | Semantic Scholar [semanticscholar.org]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. d-nb.info [d-nb.info]

- 7. benchchem.com [benchchem.com]

- 8. Phenylacetic Acid | C8H8O2 | CID 999 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physicochemical Characterization of 3,5-Difluorophenylacetic Acid: Melting and Boiling Point Analysis

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of 3,5-Difluorophenylacetic Acid in Modern Chemistry

This compound is a key building block in the synthesis of a wide array of functional molecules, particularly in the pharmaceutical and agrochemical industries.[1] The strategic placement of two fluorine atoms on the phenyl ring imparts unique physicochemical properties that can enhance the biological activity, metabolic stability, and bioavailability of target compounds.[1] A thorough understanding of its fundamental properties, such as melting and boiling points, is paramount for its effective use in synthesis, purification, and formulation development. This guide provides an in-depth analysis of these two critical parameters, detailing not only their experimentally determined values but also the underlying scientific principles and practical methodologies for their accurate measurement.

Physicochemical Properties of this compound

The introduction of fluorine atoms onto the phenylacetic acid scaffold significantly influences its physical properties. The high electronegativity of fluorine creates strong carbon-fluorine bonds and alters the electronic distribution within the molecule. This, in turn, affects intermolecular forces, crystal lattice packing, and the energy required for phase transitions.

Data Summary

The experimentally determined melting and boiling points for this compound are summarized below. It is important to note that slight variations in these values can be observed between different sources due to minor impurities or variations in measurement conditions.

| Property | Value | Notes |

| Melting Point | 68-70 °C | A more precise range from literature.[2] |

| 67-81 °C | A broader range reported by some suppliers.[1] | |

| Boiling Point | ~219 °C | Rough estimate at atmospheric pressure. |

| 115 °C | At a reduced pressure of 8 mmHg. |

Melting Point Determination: A Self-Validating Protocol

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase. For a pure compound, this transition occurs over a narrow temperature range. The sharpness of the melting point is a reliable indicator of purity.

The Causality Behind Experimental Choices

The choice of the capillary method for melting point determination is based on its precision, small sample requirement, and the ability to observe the melting process directly. The rate of heating is a critical parameter; a slow heating rate (1-2 °C per minute) near the expected melting point is essential to allow for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading.

Experimental Protocol: Capillary Method

-

Sample Preparation:

-

Ensure the this compound sample is completely dry and finely powdered. This can be achieved by gently crushing a small amount of the crystalline solid on a watch glass with a spatula.

-

Firmly tap the open end of a capillary tube into the powdered sample to pack a small amount of the solid into the tube.

-

Invert the capillary tube and gently tap it on a hard surface to compact the sample at the sealed end. The packed sample height should be approximately 2-3 mm.

-

-

Apparatus Setup:

-

Place the packed capillary tube into the sample holder of a calibrated melting point apparatus.

-

Ensure the thermometer or temperature probe is correctly positioned to accurately measure the temperature of the heating block.

-

-

Measurement:

-

Rapidly heat the apparatus to a temperature approximately 10-15 °C below the expected melting point (around 55 °C).

-

Decrease the heating rate to 1-2 °C per minute.

-

Carefully observe the sample. Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Continue heating at the same slow rate and record the temperature at which the last solid crystal melts (the completion of melting).

-

The recorded temperature range is the melting point of the sample.

-

-

Validation and Purity Assessment:

-

A sharp melting point range (typically 0.5-1 °C) is indicative of a pure compound.

-

A broad melting point range suggests the presence of impurities, which disrupt the crystal lattice and lower the melting point.

-

Caption: Workflow for Melting Point Determination.

Boiling Point Determination: A Guide to Standard and Reduced Pressure Measurements

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. Since this compound is a solid at room temperature, its boiling point is determined at elevated temperatures. Due to the relatively high boiling point, determination under reduced pressure is often preferred to prevent potential decomposition.

The Influence of Fluorine Substitution on Boiling Point

The presence of two highly electronegative fluorine atoms on the phenyl ring induces a significant dipole moment in the molecule. This leads to stronger intermolecular dipole-dipole interactions compared to the parent phenylacetic acid. Additionally, the increased molecular weight contributes to stronger van der Waals forces. Both of these factors result in a higher boiling point.

Experimental Protocol: Distillation Method (Atmospheric Pressure - Estimated)

This method provides a rough estimate of the boiling point and is suitable for larger sample quantities.

-

Apparatus Setup:

-

Assemble a simple distillation apparatus using a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Place a small sample (a few grams) of this compound and a magnetic stir bar or boiling chips into the distillation flask.

-

Position the thermometer bulb just below the side arm of the distillation head to ensure it accurately measures the temperature of the vapor that is in equilibrium with the boiling liquid.

-

-

Measurement:

-

Gently heat the distillation flask using a heating mantle.

-

Observe the temperature as the solid melts and begins to boil.

-

The temperature at which a steady stream of distillate is collected in the receiving flask is recorded as the boiling point.

-

Experimental Protocol: Reduced Pressure Boiling Point

This is the preferred method for determining the boiling point of high-boiling or thermally sensitive compounds.

-

Apparatus Setup:

-

Use a distillation apparatus designed for vacuum distillation, which includes a vacuum adapter and a connection to a vacuum pump with a manometer to measure the pressure.

-

Place a small sample of the acid and a stir bar in the distillation flask.

-

-

Measurement:

-

Seal the apparatus and slowly evacuate it to the desired pressure (e.g., 8 mmHg).

-

Begin heating the sample gently while stirring.

-

Record the temperature at which the liquid boils and a steady distillation is observed.

-

Simultaneously record the pressure from the manometer.

-

Caption: Workflows for Boiling Point Determination.

The Role of Halogen Substitution in Crystal Packing and Melting Point

The melting point of a crystalline solid is highly dependent on the strength of the intermolecular forces within its crystal lattice. The introduction of halogen atoms, such as fluorine, can have a profound effect on crystal packing.[3][4] In the case of this compound, the fluorine atoms can participate in weak C-H···F hydrogen bonds and influence the overall electrostatic interactions within the crystal. These interactions, along with the hydrogen bonding between the carboxylic acid groups, dictate the energy required to break down the crystal lattice, thus determining the melting point. The specific arrangement of the difluoro substitution can lead to a more or less efficient packing compared to the unsubstituted or other halogen-substituted phenylacetic acids, directly impacting the melting point.[3][4]

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is important to work in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors. Consult the Safety Data Sheet (SDS) for comprehensive safety information before handling this compound.

Conclusion

The melting and boiling points of this compound are fundamental physicochemical properties that are critical for its application in research and development. Accurate determination of these values, guided by the robust protocols outlined in this guide, ensures the purity of the material and informs the design of synthetic and purification processes. The unique influence of the difluoro substitution on the intermolecular forces and, consequently, on the melting and boiling points, underscores the importance of understanding structure-property relationships in modern chemical science.

References

- Mirocki, A., & Sikorski, A. (2020). Influence of Halogen Substituent on the Self-Assembly and Crystal Packing of Multicomponent Crystals Formed from Ethacridine and Meta-Halobenzoic Acids. Crystals, 10(2), 79. [Link]

- Mirocki, A., & Sikorski, A. (2020). Influence of Halogen Substituent on the Self-Assembly and Crystal Packing of Multicomponent Crystals Formed from Ethacridine and Meta-Halobenzoic Acids. OUCI. [Link]

- PubChem. (n.d.). This compound.

- Organic Syntheses. (1922). Phenylacetic acid. 2, 63. [Link]

- Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination.

- Indian Journal of Chemistry. (n.d.). Thermodynamics of Transfer of Benzoic Acid & Phenylacetic Acid from Water to Aqueous Mixtures of Some Ionic & Non-ionic.

- Google Patents. (n.d.). US4237305A - Substituted phenylacetic acid compounds and process for preparation thereof.

- MDPI. (n.d.). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives.

Sources

A Senior Application Scientist's Guide to Sourcing and Utilizing 3,5-Difluorophenylacetic Acid in Research and Development

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 3,5-Difluorophenylacetic Acid in Modern Chemistry

This compound (CAS No. 105184-38-1) is a crystalline solid with a molecular weight of 172.13 g/mol .[1][2] It is recognized not merely as a chemical intermediate, but as a strategic building block in the design of complex, high-value molecules. Its utility is rooted in the unique properties imparted by the difluorinated phenyl ring. In medicinal chemistry, the incorporation of fluorine atoms can significantly enhance a molecule's metabolic stability, bioavailability, and binding affinity to target proteins by altering its lipophilicity and electronic properties.[1][3] This makes this compound a sought-after precursor in the synthesis of novel pharmaceuticals, particularly in the development of treatments for inflammatory diseases and in the creation of kinase inhibitors for oncology.[1] Beyond pharmaceuticals, it also finds application in the agrochemical and materials science sectors.[1]

This guide provides a comprehensive framework for the selection of commercial suppliers, in-house quality verification, and effective utilization of this versatile reagent, ensuring the integrity and success of your research and development endeavors.

Part 1: A Curated Approach to Supplier Selection

The procurement of a critical reagent like this compound transcends a simple transactional purchase. It is the foundational step upon which the validity of subsequent experimental work rests. A meticulous evaluation of potential suppliers is therefore paramount. The following workflow outlines a systematic approach to this process.

Caption: A structured workflow for the evaluation and selection of a commercial supplier for this compound.

Interpreting the Certificate of Analysis (CoA): A Self-Validating System

The Certificate of Analysis is the cornerstone of supplier trustworthiness. While a specific, universally formatted CoA for this compound is not publicly available across all vendors, a comprehensive CoA should detail the following:

-

Identity: Confirmation via spectroscopic methods (e.g., ¹H NMR, FTIR) consistent with the known structure.

-

Purity: Quantified by at least two orthogonal methods. Gas Chromatography (GC) is a common technique cited by suppliers for this compound.[1] A neutralization titration to determine the carboxylic acid content is another robust method that should be expected.

-

Appearance: A qualitative but important descriptor, typically "White to light yellow powder to crystal."[1][4]

-

Melting Point: A range that indicates purity. A sharp melting point range (e.g., 68-70 °C) is indicative of higher purity than a broad range (e.g., 67-81 °C).[1][5]

-

Residual Solvents: If applicable, levels of residual solvents from synthesis and purification should be reported.

-

Date of Analysis and Lot Number: Essential for traceability and quality management.

Comparative Data of Prominent Commercial Suppliers

The following table summarizes publicly available information from several reputable suppliers of this compound. This data should be verified by requesting a lot-specific CoA before purchase.

| Supplier | CAS Number | Stated Purity | Physical Form | Storage Temperature |

| Sigma-Aldrich | 105184-38-1 | ≥98% | Crystal - Powder | Room Temperature |

| Tokyo Chemical Industry (TCI) | 105184-38-1 | >98.0% (GC, Titration) | Powder to crystal | Room Temperature |

| Chem-Impex | 105184-38-1 | ≥98% (GC) | Powder to crystal | Room Temperature |

| J&K Scientific | 105184-38-1 | 99% | Not Specified | Not Specified |

| Santa Cruz Biotechnology | 105184-38-1 | Not Specified | Not Specified | Not Specified |

Part 2: In-House Quality Control and Handling

Upon receipt of this compound, it is incumbent upon the researcher to perform in-house verification. This not only validates the supplier's claims but also establishes a baseline for the material's integrity throughout its use in the laboratory.

Recommended In-House QC Workflow

Caption: A workflow for the in-house quality control and verification of newly received this compound.

Experimental Protocol: Purity Determination by HPLC

While a specific monograph for this compound may not be universally established, a general reverse-phase HPLC method, adaptable for many phenylacetic acid derivatives, can be employed for purity analysis.

Objective: To determine the purity of this compound by assessing the area percentage of the main peak.

Instrumentation and Materials:

-

High-Performance Liquid Chromatography (HPLC) system with UV detector.

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[6]

-

Acetonitrile (HPLC grade).

-

Water (HPLC grade).

-

Formic acid or Phosphoric acid (analytical grade).

-

This compound sample.

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of Acetonitrile and Water (e.g., a 40:60 or 60:40 ratio), buffered with 0.1-0.2% formic acid or an equivalent amount of phosphoric acid to ensure the carboxylic acid is protonated.[6]

-

Standard Solution Preparation: Accurately weigh approximately 10 mg of the this compound and dissolve it in a 1:1 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.

-

Chromatographic Conditions:

-

Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the standard solution and record the chromatogram for a sufficient time to allow for the elution of any potential impurities (e.g., 10-15 minutes).

-

Data Interpretation: Integrate all peaks in the chromatogram. Calculate the area percentage of the main peak corresponding to this compound. A purity of ≥98% is generally considered acceptable for most R&D applications.

Safe Handling and Storage

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing safety glasses, a lab coat, and appropriate chemical-resistant gloves.

-

Inhalation and Contact: The compound may cause respiratory irritation, skin irritation, and serious eye irritation.[7] Avoid breathing dust. In case of contact with skin, wash with plenty of soap and water.[8]

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated area.[2] While room temperature is generally acceptable, some suppliers recommend storage at <15°C in a dark place.

Part 3: Application Insights and Troubleshooting

Key Synthetic Applications in Drug Discovery

The true value of this compound is demonstrated in its application. It serves as a key building block in the synthesis of kinase inhibitors, which are a major class of targeted cancer therapies. The 3,5-difluoro substitution pattern is often employed to enhance potency and modulate pharmacokinetic properties.

-

RAF Kinase Inhibitors: The Ras-Raf-MEK-ERK pathway is a critical signaling cascade in many cancers, particularly melanoma.[9] this compound can be used to synthesize the side chains of potent pan-Raf inhibitors, which aim to overcome the resistance mechanisms seen with first-generation drugs like vemurafenib.[10]

-

p38 MAP Kinase Inhibitors: p38 MAP kinase is a target for treating inflammatory diseases.[11] The unique electronic nature of the difluorinated ring can be leveraged to achieve specific binding interactions within the ATP-binding pocket of the kinase.

Troubleshooting Common Issues

-

Poor Solubility: While soluble in methanol and other polar organic solvents, its solubility in less polar solvents required for certain reactions (e.g., toluene, dichloromethane) may be limited.[2] Gentle heating or sonication can aid dissolution. For amide coupling reactions, conversion to the more soluble acid chloride or use of coupling agents in solvents like DMF or NMP is a standard workaround.

-

Potential for Decarboxylation: Like other phenylacetic acids, especially those with electron-withdrawing groups, this compound can be susceptible to decarboxylation under harsh thermal conditions.[12] It is advisable to conduct reactions at the lowest effective temperature and to avoid prolonged exposure to high heat, particularly in the presence of catalysts that can facilitate this side reaction.[13][14]

-

Inconsistent Reaction Yields: If lot-to-lot variability in reaction outcomes is observed, it is crucial to re-verify the purity of the starting material. Uncharacterised impurities, even at low levels, can interfere with catalytic processes. Comparing HPLC profiles of different lots can help identify potential issues.

Conclusion

This compound is a powerful tool in the arsenal of the modern research scientist. Its strategic value in modulating the properties of complex target molecules is undisputed. However, realizing its full potential is critically dependent on a rigorous approach to sourcing, validation, and handling. By implementing the systematic evaluation workflows, in-house QC protocols, and safe handling practices outlined in this guide, researchers can ensure the integrity of their starting materials, leading to more reliable, reproducible, and ultimately successful scientific outcomes.

References

- PubChem. This compound | C8H6F2O2 | CID 145424. [Link]

- PubMed. Practical synthesis of a p38 MAP kinase inhibitor. [Link]

- Royal Society of Chemistry Publishing. Rational design, synthesis, and biological evaluation of Pan-Raf inhibitors to overcome resistance. [Link]

- SIELC Technologies.

- University of Notre Dame. HPLC METHODOLOGY MANUAL. [Link]

- PubChem. This compound Safety and Hazards. [Link]

- ResearchGate. Copper-catalyzed decarboxylation of α,α-difluoroarylacetic acid with 1,2,4-triazine-3,5(2H,4H)-dione. [Link]

- PubMed Central. Discovery of novel naphthalene-based diarylamides as pan-Raf kinase inhibitors with promising anti-melanoma activity. [Link]

- Liang Tong Lab. Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. [Link]

- Google Patents. Compounds and compositions as raf kinase inhibitors.

- bioRxiv.

- ChemRxiv. Direct Reversible Decarboxylation from Stable Organic Acids in Solution. [Link]

- ResearchGate. The crystal structure of different types of RAF inhibitors binding to BRAF kinase. [Link]

- CIPAC. Multi-active method for the analysis of active substances in formulated products to support quality control scope. [Link]

- Master Organic Chemistry.

- Organic Chemistry Portal.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound CAS#: 105184-38-1 [m.chemicalbook.com]

- 3. CAS 105184-38-1: this compound [cymitquimica.com]

- 4. This compound | 105184-38-1 [sigmaaldrich.com]

- 5. jk-sci.com [jk-sci.com]

- 6. HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry | SIELC Technologies [sielc.com]

- 7. This compound | C8H6F2O2 | CID 145424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 105184-38-1 | TCI AMERICA [tcichemicals.com]

- 9. biorxiv.org [biorxiv.org]

- 10. Rational design, synthesis, and biological evaluation of Pan-Raf inhibitors to overcome resistance - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Practical synthesis of a p38 MAP kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. researchgate.net [researchgate.net]

- 14. chemrxiv.org [chemrxiv.org]

3,5-Difluorophenylacetic Acid: A Strategic Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Fluorine in Synthetic Chemistry

In the landscape of modern organic synthesis, particularly within medicinal and agricultural chemistry, the strategic incorporation of fluorine atoms can dramatically enhance the pharmacokinetic and pharmacodynamic properties of a molecule. 3,5-Difluorophenylacetic acid has emerged as a pivotal building block, offering a unique combination of a reactive carboxylic acid handle and a difluorinated phenyl ring. This guide provides an in-depth exploration of its synthesis, key reactions, and diverse applications, underscoring its value in the development of innovative chemical entities. The presence of two fluorine atoms in a meta-arrangement on the phenyl ring imparts distinct electronic properties, influencing the molecule's acidity, lipophilicity, and metabolic stability, making it a highly sought-after intermediate.[1][2]

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical characteristics of this compound is fundamental for its effective application in synthesis.

| Property | Value | Reference |

| CAS Number | 105184-38-1 | [1][3] |

| Molecular Formula | C₈H₆F₂O₂ | [1][3] |

| Molecular Weight | 172.13 g/mol | [1][3] |

| Appearance | White to light yellow powder/crystal | [1][4] |

| Melting Point | 67-81 °C | [1] |

| pKa | ~3.9 (Predicted) | |

| Solubility | Soluble in methanol and other polar organic solvents | [1] |

Spectroscopic Characterization:

-

¹H NMR: The proton NMR spectrum is characterized by signals corresponding to the methylene protons and the aromatic protons.

-

¹³C NMR: The carbon NMR spectrum shows distinct signals for the carboxylic acid carbon, the methylene carbon, and the aromatic carbons, with characteristic splitting patterns due to C-F coupling.[3][5]

-

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch, and C-F bond vibrations.[3]

-

Mass Spectrometry (MS): The mass spectrum shows the molecular ion peak and characteristic fragmentation patterns.[3][6]

Synthesis of this compound: Key Methodologies

Several synthetic routes to this compound have been developed, with the choice of method often depending on the availability of starting materials and the desired scale of production. Two common approaches are highlighted below.

Grignard Reaction and Carboxylation of 3,5-Difluorobenzyl Bromide

This classic method involves the formation of a Grignard reagent from 3,5-difluorobenzyl bromide, followed by its reaction with carbon dioxide.

Workflow for Grignard-based synthesis.

Experimental Protocol:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are suspended in anhydrous tetrahydrofuran (THF). A solution of 3,5-difluorobenzyl bromide in anhydrous THF is added dropwise to initiate the reaction. The mixture is stirred until the magnesium is consumed.

-

Carboxylation: The freshly prepared Grignard reagent is cooled in a dry ice/acetone bath. Dry carbon dioxide gas is bubbled through the solution, or the solution is poured over crushed dry ice.

-

Work-up: The reaction mixture is allowed to warm to room temperature and then quenched with a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude this compound, which can be further purified by recrystallization.

Willgerodt-Kindler Reaction of 3,5-Difluoroacetophenone

The Willgerodt-Kindler reaction provides an alternative route, converting an aryl ketone to a terminal carboxylic acid derivative.[7]

Workflow for Willgerodt-Kindler synthesis.

Experimental Protocol:

-

Thioamide Formation: A mixture of 3,5-difluoroacetophenone, sulfur, and morpholine is heated at reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC).[8]

-

Hydrolysis: After completion, the reaction mixture is cooled, and the intermediate thiomorpholide is hydrolyzed by heating with a strong acid (e.g., sulfuric acid in aqueous acetic acid) or a strong base (e.g., sodium hydroxide).

-

Work-up: The reaction mixture is cooled and acidified to precipitate the crude this compound. The solid is collected by filtration, washed with water, and purified by recrystallization.

Core Reactivity and Applications in Organic Synthesis

The synthetic utility of this compound stems from the reactivity of its carboxylic acid group and the unique properties conferred by the difluorinated phenyl ring.

Amide Bond Formation

A primary application of this compound is in the synthesis of amides, which are prevalent in pharmaceuticals. Standard coupling reagents can be employed for this transformation.

General workflow for amide coupling.

Experimental Protocol (General):

-

To a solution of this compound in a suitable aprotic solvent (e.g., dimethylformamide or dichloromethane), a coupling reagent (e.g., HATU, HBTU, or EDC/HOBt) and a non-nucleophilic base (e.g., diisopropylethylamine) are added.

-

The mixture is stirred at room temperature for a short period to activate the carboxylic acid.

-

The desired amine is then added, and the reaction is stirred until completion (monitored by TLC or LC-MS).

-

The reaction is worked up by washing with aqueous solutions to remove the coupling byproducts and excess reagents. The organic layer is dried and concentrated, and the resulting amide is purified by chromatography or recrystallization.

Esterification

Ester derivatives of this compound can be readily prepared through various esterification methods, including Fischer esterification or by reaction with alkyl halides in the presence of a base.

Case Study: Synthesis of Taranabant

This compound is a key building block in the synthesis of taranabant, a cannabinoid receptor 1 (CB1) inverse agonist that was investigated for the treatment of obesity.[9] The synthesis involves the amide coupling of this compound with a chiral amine intermediate.

The Influence of the 3,5-Difluoro Substitution Pattern

The meta-disposed fluorine atoms on the phenyl ring have profound electronic effects that are central to the utility of this building block.

-

Increased Acidity: The strong electron-withdrawing nature of the fluorine atoms increases the acidity of the carboxylic acid proton, which can influence its reactivity in certain transformations.

-

Modulation of Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes.[10]

-

Metabolic Stability: The C-F bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes. The 3,5-difluoro pattern can block sites of potential aromatic hydroxylation, thereby improving the metabolic stability and half-life of a drug candidate.

-

Enhanced Drug-Target Interactions: The fluorine atoms can participate in favorable interactions with protein targets, such as hydrogen bonding and dipole-dipole interactions, potentially increasing binding affinity and potency.[11] Quantum chemical studies have shown that fluorine substitution alters the electron distribution in the aromatic ring, which can fine-tune these interactions.[12]

Applications in Agrochemicals

Beyond pharmaceuticals, this compound and its derivatives are valuable intermediates in the synthesis of modern agrochemicals, including herbicides and fungicides.[1] The incorporation of the 3,5-difluorophenyl moiety can enhance the efficacy and selectivity of these agents.

Conclusion

This compound is a versatile and strategically important building block in organic synthesis. Its unique combination of a reactive carboxylic acid and an electronically modified aromatic ring provides a powerful tool for the construction of complex molecules with tailored properties. A comprehensive understanding of its synthesis, reactivity, and the specific effects of the difluoro substitution pattern is crucial for leveraging its full potential in the development of next-generation pharmaceuticals and agrochemicals.

References

- PubChem. This compound. [Link]

- NIST. Phenylacetic acid, 3,5-difluorophenyl ester. [Link]

- Pd(II)

- SpectraBase. (3,5-Difluorophenyl)acetic acid - Optional[13C NMR] - Chemical Shifts. [Link]

- Cheméo. Chemical Properties of this compound (CAS 105184-38-1). [Link]

- ResearchGate.

- LookChem. This compound. [Link]

- SciSpace. Optimum Conditions for the Willgerodt-Kindler Reaction. 1. [Link]

- Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0000042). [Link]

- Ningbo Inno Pharmchem Co.,Ltd. This compound: A Versatile Building Block in Organic Synthesis. [Link]

- General Acid - Base Catalysis in the Willgerodt-Kindler Reaction. [Link]

- Wikipedia. Willgerodt rearrangement. [Link]

- ResearchGate.

- PubMed.

- Organic Chemistry D

- ResearchGate. Role of Fluorine in Drug Design and Drug Action. [Link]

- Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000042). [Link]

- Google Patents.

- ResearchGate. Does anyone have experience with amide coupling reaction of aniline?. [Link]

- ResearchGate. Synthesis, spectroscopy, and quantum-chemical calculations on 1-substituted phenyl-3,5-diphenylformazans. [Link]

- Direct amidation of aniline and its derivatives with acetic acid catalyzed by sulf

- White Rose eTheses Online.

- MDPI. Quantum-Chemical Study of the Benzene Reaction with Fluorine. [Link]

- R Discovery. Quantum-Chemical Study of the Benzene Reaction with Fluorine. [Link]

- PubMed. Synthesis, spectroscopy, and quantum-chemical calculations on 1-substituted phenyl-3,5-diphenylformazans. [Link]

- NIH.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C8H6F2O2 | CID 145424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 105184-38-1 [sigmaaldrich.com]

- 5. spectrabase.com [spectrabase.com]

- 6. Phenylacetic acid, 3,5-difluorophenyl ester [webbook.nist.gov]

- 7. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Thieme E-Books & E-Journals [thieme-connect.de]

- 12. Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Influence of Fluorine in 3,5-Difluorophenylacetic Acid: A Technical Guide for Researchers

Introduction: The Understated Power of Fluorine in Molecular Design

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms can profoundly alter the properties and reactivity of organic molecules. 3,5-Difluorophenylacetic acid stands as a prime exemplar of this principle. While seemingly a simple derivative of phenylacetic acid, the presence of two fluorine atoms on the aromatic ring introduces a fascinating interplay of electronic effects that dictate its reactivity and enhance its utility as a versatile building block.[1] This guide provides an in-depth exploration of the multifaceted role these fluorine atoms play, offering researchers and drug development professionals a comprehensive understanding of how to leverage the unique characteristics of this compound.

The deliberate placement of fluorine in pharmaceutical candidates is a well-established strategy to enhance crucial properties such as metabolic stability, bioavailability, and binding affinity.[2][3][4][5] In this compound, the fluorine substituents are not mere spectators; they are active participants in the molecule's chemical behavior, influencing everything from the acidity of the carboxylic acid to the reactivity of the aromatic ring.[6][7] This guide will dissect these influences, providing a framework for predicting and exploiting the reactivity of this valuable synthetic intermediate.

Pillar 1: The Electronic Tug-of-War: Inductive vs. Resonance Effects

The reactivity of this compound is fundamentally governed by the electronic properties of the fluorine atoms. Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I effect) through the sigma bond network.[8][9] This effect significantly polarizes the C-F bond, drawing electron density away from the aromatic ring.

However, the story is not so simple. Fluorine also possesses lone pairs of electrons that can be donated to the aromatic π-system, a phenomenon known as the resonance or mesomeric effect (+M effect).[8][10] This donation of electron density would typically activate the ring towards electrophilic substitution. In the case of halogens, and particularly fluorine, these two effects are in direct opposition.

For fluorine, the inductive effect overwhelmingly dominates the resonance effect.[8] This has profound consequences for the electron density of the phenyl ring in this compound, rendering it significantly more electron-deficient than its non-fluorinated counterpart.

// Nodes Molecule [label="this compound", pos="0,2!", fillcolor="#4285F4"]; Inductive [label="Strong Inductive Effect (-I)\n(Electron Withdrawing)", pos="-3,0!", fillcolor="#EA4335"]; Resonance [label="Weak Resonance Effect (+M)\n(Electron Donating)", pos="3,0!", fillcolor="#34A853"]; Reactivity [label="Overall Reactivity Profile", pos="0,-2!", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Molecule -> Inductive [label="Due to High\nElectronegativity"]; Molecule -> Resonance [label="Due to Lone\nPairs"]; Inductive -> Reactivity [label="Dominant Influence"]; Resonance -> Reactivity [label="Minor Contribution"]; }

Figure 1: Dominance of the inductive effect in this compound.

Pillar 2: Impact on Acidity and Carboxylic Acid Reactivity

The potent inductive effect of the two fluorine atoms has a direct and quantifiable impact on the acidity of the carboxylic acid moiety. By withdrawing electron density from the phenyl ring, the fluorine atoms stabilize the resulting carboxylate anion formed upon deprotonation. This stabilization lowers the energy of the conjugate base, thereby increasing the acidity of the parent acid.

| Compound | pKa (Predicted) |

| Phenylacetic acid | ~4.3 |

| This compound | 3.90 ± 0.10 [11] |

Table 1: Comparison of predicted pKa values.

This enhanced acidity means that this compound is a stronger acid than phenylacetic acid. In practical terms, this facilitates reactions that involve the deprotonation of the carboxylic acid, such as salt formation and subsequent nucleophilic attack. The increased electrophilicity of the carbonyl carbon also enhances its reactivity towards nucleophiles in reactions like esterification and amidation, making it a valuable precursor for a variety of derivatives.[1]

Pillar 3: Modulating Aromatic Ring Reactivity

The electron-deficient nature of the aromatic ring in this compound significantly influences its susceptibility to electrophilic and nucleophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS)

The strong electron-withdrawing nature of the fluorine atoms deactivates the aromatic ring towards electrophilic attack.[8] The electron density of the ring is substantially reduced, making it a less attractive target for electrophiles. However, the weak resonance effect of fluorine still directs incoming electrophiles to the ortho and para positions relative to the fluorine atoms. In the case of this compound, this means that electrophilic substitution, while sluggish, would be directed to the 2, 4, and 6 positions.

Nucleophilic Aromatic Substitution (SNAr)

Conversely, the electron-deficient ring is highly activated towards nucleophilic aromatic substitution. The fluorine atoms, particularly when positioned meta to each other, effectively stabilize the negatively charged intermediate (Meisenheimer complex) formed during SNAr reactions.[12] This stabilization of the intermediate lowers the activation energy of the rate-determining step, making the reaction proceed more readily.[12] While fluorine is not typically considered a good leaving group in SN1 or SN2 reactions, in the context of SNAr, its ability to stabilize the intermediate through its powerful inductive effect is the dominant factor.[12]

Reactants [label="{ this compound | + Nu⁻}"]; Intermediate [label="{ Meisenheimer Complex | (Stabilized by F atoms)}", fillcolor="#FBBC05"]; Products [label="{ Substituted Product | + F⁻}"];

Reactants:f1 -> Intermediate:f0 [label="Nucleophilic\nAttack"]; Intermediate:f1 -> Products:f0 [label="Loss of\nLeaving Group"]; }

Figure 2: Generalized workflow for nucleophilic aromatic substitution.

Pillar 4: Applications in Drug Discovery and Development

The unique reactivity profile of this compound makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[6] The fluorine atoms can impart several desirable properties to the final active molecule:

-

Metabolic Stability: The presence of fluorine atoms can block sites of metabolic oxidation.[9] The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes like cytochrome P450s.[13] This can lead to an improved pharmacokinetic profile and a longer in vivo half-life of the drug.

-

Enhanced Bioavailability: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes.[3][4] This can lead to better absorption and distribution of the drug throughout the body.

-

Increased Binding Affinity: The electronic changes induced by fluorine can alter the way a molecule interacts with its biological target.[3] The polarized C-F bond can participate in favorable electrostatic interactions and hydrogen bonding, leading to a tighter binding affinity and increased potency.

This compound has been utilized in the synthesis of various biologically active compounds, including inhibitors of penicillin biosynthetic enzymes and sorafenib derivatives with cytotoxic activities.[11][14]

Experimental Protocols

Synthesis of N-Acylalanine using this compound

This protocol outlines a general procedure for the amidation of an amino acid with this compound, a common step in the synthesis of more complex pharmaceutical intermediates.[11]

Materials:

-

This compound

-

L-Alanine methyl ester hydrochloride

-

N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

-

4-Dimethylaminopyridine (DMAP) (catalytic amount)

-

Triethylamine (TEA) or other suitable base

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Standard workup and purification reagents (e.g., 1M HCl, saturated NaHCO₃, brine, anhydrous MgSO₄, silica gel for chromatography)

Procedure:

-

Dissolution: Dissolve this compound (1.0 eq) and L-Alanine methyl ester hydrochloride (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Neutralization: Add triethylamine (1.1 eq) to the solution to neutralize the hydrochloride salt and stir for 10 minutes at room temperature.

-

Activation: Add DMAP (0.1 eq) followed by the slow, portion-wise addition of DCC (1.1 eq) at 0 °C (ice bath).

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup:

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate sequentially with 1M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-(3,5-difluorophenylacetyl)-L-alanine methyl ester.

Conclusion: A Strategically Valuable Synthetic Tool

The two fluorine atoms in this compound are far more than simple substituents. They are powerful modulators of reactivity, acidity, and biological properties. Through a dominant electron-withdrawing inductive effect, they create an electron-deficient aromatic system that is activated for nucleophilic attack and possesses an enhanced acidic character at the carboxylic acid function. These same electronic perturbations contribute to improved metabolic stability and binding interactions in derivative molecules, making this compound a highly valuable and versatile building block for researchers in drug discovery and materials science. A thorough understanding of the fundamental principles outlined in this guide will empower scientists to more effectively harness the unique potential of this fluorinated intermediate in their synthetic endeavors.

References

- Chemistry Stack Exchange. (2013).

- University of St. Thomas. Electrophilic Aromatic Substitution AR5. Directing Effects. [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. This compound: A Versatile Building Block in Organic Synthesis. [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. The Significance of Phenylacetic Acid Derivatives in Medicinal Chemistry Research. [Link]

- ResearchGate. Fluorine in Drug Design: A Case Study with Fluoroanisoles | Request PDF. [Link]

- Chemistry Stack Exchange. (2025). Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties? [Link]